molecular formula C18H15N3O3 B2470614 2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one CAS No. 899753-37-8

2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one

Cat. No.: B2470614
CAS No.: 899753-37-8
M. Wt: 321.336
InChI Key: ILOIKCBXTWBNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one is a chemical entity based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized in medicinal chemistry for its diverse biological potential . This core structure is a privileged framework in drug discovery, with derivatives demonstrating significant activity against a range of therapeutic targets . Researchers are particularly interested in pyridazinone-based compounds for their potential in two major areas: cardiovascular disease and oncology. Pyridazinone derivatives are investigated as vasodilators for the management of cardiovascular diseases, acting through mechanisms such as phosphodiesterase (PDE) inhibition . Concurrently, this chemical class has shown promise in developing targeted anticancer agents, with certain derivatives acting as potent inhibitors of key enzymes like tyrosine kinases, which are crucial in cancer cell proliferation and survival . The specific substitution pattern of the 2-methylbenzyl and 4-nitrophenyl groups on the pyridazinone core in this compound presents a structure of high interest for researchers exploring structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. It serves as a key intermediate for synthesizing more complex molecules and is a vital tool for in vitro pharmacological screening in these critical fields of study .

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-6-(4-nitrophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-13-4-2-3-5-15(13)12-20-18(22)11-10-17(19-20)14-6-8-16(9-7-14)21(23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOIKCBXTWBNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one typically involves the condensation of 2-methylbenzyl hydrazine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Properties

1. Antimicrobial Activity
Pyridazinone derivatives, including 2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one, have demonstrated notable antimicrobial properties. Studies indicate that compounds with similar structures exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. For instance, derivatives of pyridazinones have shown significant inhibition against various microbial strains, including E. coli and Staphylococcus aureus .

2. Analgesic and Anti-inflammatory Effects
Research has highlighted the analgesic and anti-inflammatory potential of pyridazinone derivatives. In experimental models, compounds related to this compound have been tested for their ability to alleviate pain and reduce inflammation. The results suggest that these compounds can serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Properties
The anticancer potential of pyridazinone derivatives is another area of active research. These compounds have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and colon cancer. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridazinone derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Analgesic Activity

In a controlled experiment using a hot plate model, several pyridazinone derivatives were tested for analgesic properties. The compounds showed dose-dependent pain relief comparable to indomethacin, a well-known NSAID. This suggests that such derivatives could be developed into new analgesics with potentially fewer side effects .

Mechanism of Action

The mechanism of action of 2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : The 4-nitrophenyl group may reduce solubility compared to methylphenyl or furyl substituents, as nitro groups increase hydrophobicity .
  • Synthetic Complexity : The 2-methylbenzyl group requires multi-step alkylation, whereas phenyl or chloroethyl substituents are introduced via simpler nucleophilic substitutions .

Pharmacological Activity Comparisons

  • Anticancer Activity : 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one demonstrated preliminary anticancer activity in vitro, attributed to its ability to intercalate DNA or inhibit kinases . The target compound’s nitro group may enhance interactions with redox-active enzymes, a mechanism observed in nitrophenyl-containing drugs .
  • Kinase Inhibition: AS1940477, a pyridazinone analog with a 4-fluorophenyl group, showed potent p38 MAP kinase inhibition (IC₅₀ = 1.3 nM) due to optimized hydrophobic substituents . The 4-nitrophenyl group in the target compound could mimic this activity but with altered selectivity.
  • Anti-inflammatory Potential: Compounds like 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have shown COX-2 inhibition, suggesting that chloro or nitro substituents may modulate anti-inflammatory pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-methylbenzyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one?

The compound can be synthesized via a condensation reaction between 6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one and 2-methylbenzyl aldehyde under basic conditions. Key steps include:

  • Dissolving the pyridazinone precursor (0.005 mol) and aldehyde (0.005 mol) in ethanol with ethanolic sodium ethoxide as a catalyst .
  • Stirring the mixture at room temperature overnight, followed by acidification with HCl to precipitate the product .
  • Purification via recrystallization in 90% ethanol (yield: ~70–85%) .
    Alternative methods, such as ultrasound-assisted synthesis in DMF, may improve reaction efficiency (e.g., 83% yield in 20 mL solvent under irradiation) .

Q. Which analytical techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl and methylbenzyl groups) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching C₁₈H₁₅N₃O₃) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions using SHELXL .

Q. How can researchers achieve high purity during synthesis?

  • Recrystallization : Use ethanol or methanol for removing unreacted precursors .
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for challenging separations .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural determination?

  • Software tools : SHELXL (via the SHELX suite) is robust for refining high-resolution or twinned data. Key steps include:
    • Using HKLF 5 format for twinned data .
    • Applying restraints for disordered groups (e.g., methylbenzyl substituents) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) to validate packing efficiency .

Q. What strategies optimize structure-activity relationships (SAR) for pharmacological applications?

  • Substituent modification :
    • Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance bioactivity .
    • Vary the 2-methylbenzyl moiety to alter lipophilicity and target binding .
  • In vitro assays : Test analogs against inflammation (COX-2 inhibition) or kinase targets (e.g., p38 MAPK) using enzyme-linked immunosorbent assays (ELISA) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding poses in active sites (e.g., COX-2 or kinase domains) .
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5 for blood-brain barrier penetration) .

Q. What methods control regioselectivity during functionalization of the pyridazinone core?

  • Directing groups : The 4-nitrophenyl group at C6 acts as an electron-deficient site, favoring electrophilic substitution at C4 or C5 .
  • Microwave/ultrasound activation : Enhances reaction specificity (e.g., 60°C, 30 minutes for regioselective alkylation) .

Q. How can tautomeric forms of the pyridazinone ring influence reactivity?

  • Spectroscopic analysis : Compare 13{}^{13}C NMR chemical shifts to identify dominant tautomers (e.g., keto-enol equilibrium) .
  • DFT calculations : Predict tautomer stability using Gaussian at the B3LYP/6-31G(d) level .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.